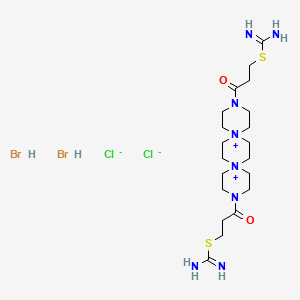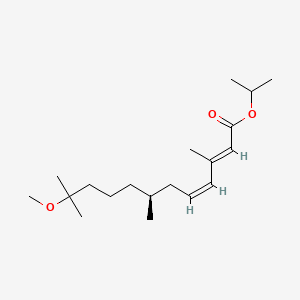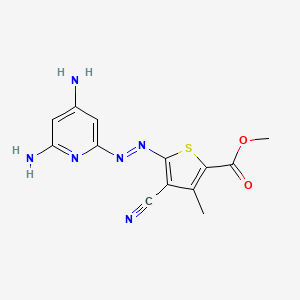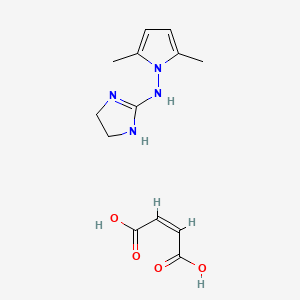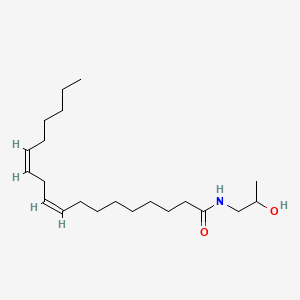
Linoleic isopropanolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleic isopropanolamide is a compound derived from linoleic acid and isopropanolamine. It is an amide derivative that combines the properties of both its parent compounds. Linoleic acid is a polyunsaturated omega-6 fatty acid, while isopropanolamine is an amino alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linoleic isopropanolamide can be synthesized through the reaction of linoleic acid with isopropanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction conditions may vary, but a common method involves heating the mixture to around 150-200°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous process where linoleic acid and isopropanolamine are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Linoleic isopropanolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions, where the isopropanolamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as peroxides.
Reduction: Amines and alcohols.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
Linoleic isopropanolamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its anti-inflammatory and skin barrier repair properties.
Industry: Employed in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of linoleic isopropanolamide involves its interaction with cell membranes and signaling pathways. The compound can integrate into lipid bilayers, enhancing membrane fluidity and stability. It also modulates the activity of enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase, thereby exerting anti-inflammatory effects . Additionally, it can influence gene expression by interacting with nuclear receptors and transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic acid: A polyunsaturated omega-6 fatty acid with anti-inflammatory properties.
Isopropanolamine: An amino alcohol used as a buffer and solubilizer.
Conjugated linoleic acid: Known for its anti-carcinogenic and anti-obesity effects.
Uniqueness
Linoleic isopropanolamide combines the properties of linoleic acid and isopropanolamine, making it a versatile compound with unique surfactant and anti-inflammatory properties. Unlike its parent compounds, it can be used in a broader range of applications, from industrial processes to medical formulations .
Propriétés
Numéro CAS |
64012-03-9 |
|---|---|
Formule moléculaire |
C21H39NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
(9Z,12Z)-N-(2-hydroxypropyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h7-8,10-11,20,23H,3-6,9,12-19H2,1-2H3,(H,22,24)/b8-7-,11-10- |
Clé InChI |
QWQYZEAVCOQEQB-NQLNTKRDSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(C)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


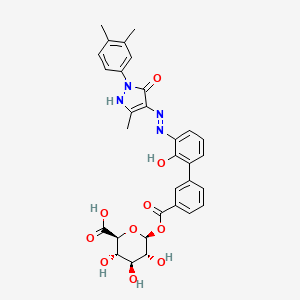
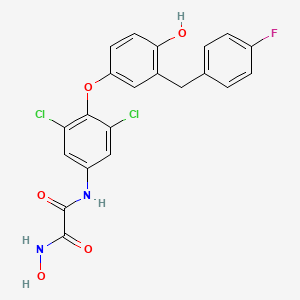
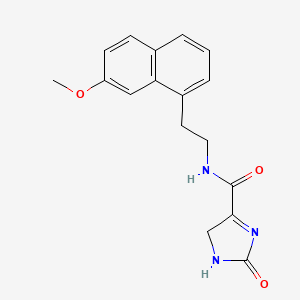

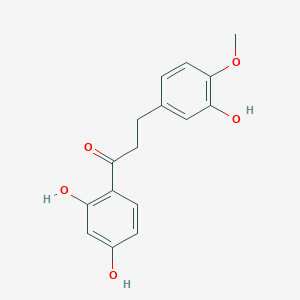
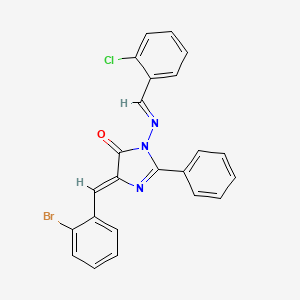
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)


